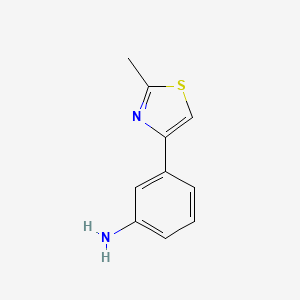

3-(2-Methyl-1,3-thiazol-4-yl)aniline

描述

Structural and Physicochemical Characterization of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

The comprehensive structural analysis of this compound encompasses multiple dimensions of molecular characterization, ranging from fundamental nomenclature and identification protocols to advanced three-dimensional structural determination techniques. This compound, bearing the Chemical Abstracts Service registry number 89250-34-0, represents a paradigmatic example of thiazole-containing aromatic heterocycles that have become increasingly important in medicinal chemistry and materials science. The molecule exhibits a planar or near-planar configuration that facilitates extensive conjugation between the thiazole and benzene ring systems, resulting in unique electronic properties that distinguish it from simpler aromatic compounds. Furthermore, the presence of both electron-donating and electron-withdrawing functionalities within the molecular framework creates a complex electronic environment that influences reactivity patterns and intermolecular interactions.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound reflects a sophisticated arrangement of heterocyclic and aromatic components that collectively determine its three-dimensional structure and stereochemical properties. The compound exhibits a biphenyl-like configuration where the thiazole ring serves as a bioisosteric replacement for one of the benzene rings, creating a heteroaromatic system with enhanced electronic characteristics compared to conventional aromatic compounds. The stereochemical configuration is dominated by the planar nature of both ring systems, which adopt a coplanar or slightly twisted arrangement depending on the specific environmental conditions and intermolecular interactions present in the crystalline or solution state. This architectural arrangement facilitates extensive pi-electron delocalization across the entire molecular framework, contributing to the compound's stability and unique spectroscopic properties. The spatial relationship between the methyl substituent on the thiazole ring and the amino group on the benzene ring creates specific steric constraints that influence the molecule's conformational preferences and potential for intermolecular hydrogen bonding interactions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic aromatic compounds containing both thiazole and aniline functionalities. The primary International Union of Pure and Applied Chemistry name, this compound, precisely describes the substitution pattern where a 2-methyl-1,3-thiazole moiety is attached to the meta position of an aniline ring system. Alternative systematic names include 3-(2-Methyl-thiazol-4-yl)-phenylamine and 2-Methyl-4-(3-aminophenyl)thiazole, which emphasize different aspects of the molecular connectivity while maintaining chemical accuracy. The compound's unique identifiers include the Chemical Abstracts Service number 89250-34-0, the International Chemical Identifier key CPHZPWZSSBCSAH-UHFFFAOYSA-N, and the Simplified Molecular Input Line Entry System notation CC1=NC(=CS1)C1=CC(N)=CC=C1. These systematic identifiers ensure unambiguous identification across chemical databases and facilitate accurate communication within the scientific community.

Table 1: Systematic Identification Parameters for this compound

Crystal Structure Analysis via X-ray Diffraction

Crystal structure analysis of thiazole-aniline derivatives through X-ray diffraction techniques has provided invaluable insights into the solid-state organization and intermolecular interactions that govern the physical properties of these compounds. While specific single-crystal X-ray diffraction data for this compound remains limited in the available literature, related compounds in this chemical class have been extensively characterized using advanced crystallographic methods. The crystal structure analysis of similar thiazole-containing aromatic compounds reveals that these molecules typically crystallize in orthorhombic or monoclinic space groups, with unit cell parameters that reflect the elongated molecular geometry and specific packing arrangements dictated by intermolecular hydrogen bonding and pi-pi stacking interactions. The crystallographic studies of related compounds, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, demonstrate that thiazole-aniline derivatives adopt planar conformations in the solid state, with intermolecular hydrogen bonds between amino groups and heteroaromatic nitrogen atoms contributing significantly to crystal stability. These structural investigations reveal that the thiazole ring typically exhibits minimal deviation from planarity, with carbon-nitrogen and carbon-sulfur bond lengths consistent with aromatic character and partial double-bond character in the heterocyclic framework.

Table 2: Comparative Crystallographic Parameters for Related Thiazole-Aniline Compounds

Conformational Dynamics through Computational Modeling

Computational modeling studies have significantly advanced our understanding of the conformational dynamics and electronic structure of this compound through sophisticated quantum mechanical calculations and molecular dynamics simulations. These theoretical investigations reveal that the compound exhibits relatively restricted conformational flexibility due to the aromatic nature of both ring systems and the specific electronic interactions between the thiazole and aniline moieties. Density functional theory calculations demonstrate that the most stable conformation corresponds to a nearly planar arrangement where the thiazole and benzene rings are coplanar or exhibit minimal dihedral angles, typically less than 15 degrees from complete planarity. The computational analysis indicates that rotation around the carbon-carbon bond connecting the two aromatic systems encounters a modest energy barrier of approximately 3-5 kilocalories per mole, suggesting that conformational interconversion occurs readily at ambient temperatures while maintaining a preference for planar configurations. Molecular electrostatic potential calculations reveal significant charge distribution variations across the molecular surface, with the amino nitrogen exhibiting substantial negative electrostatic potential and the thiazole sulfur showing moderate positive character. These computational findings provide crucial insights for understanding the compound's reactivity patterns, intermolecular interactions, and potential biological activities through structure-activity relationship analyses.

Table 3: Computational Parameters and Properties for this compound

属性

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHZPWZSSBCSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353062 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89250-34-0 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-thiazol-4-yl)-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Cyclization Route

This method involves the coupling of 2-methylthiazole-4-carboxylic acid derivatives with aniline under catalytic conditions. A typical procedure includes:

- Reacting 2-methylthiazole-4-carboxylic acid with 3-aminobenzene derivatives in ethanol.

- Using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to promote amide bond formation.

- Refluxing the mixture to facilitate cyclization and coupling.

- Yields range from 65% to 75%.

- Purity after column chromatography can reach 95%.

- Challenges include removal of unreacted aniline and side products.

Thiourea-Based Cyclization

An alternative approach uses thiourea and ethyl bromoacetate as starting materials:

- Thiourea reacts with ethyl bromoacetate in ethanol to form an intermediate.

- Cyclization occurs at elevated temperatures (~80°C) under controlled pH (6–7) to avoid sulfonic acid byproducts.

- The resulting thiazole intermediate is then coupled with aniline derivatives.

- Yields approximately 65%.

- Purity around 90%.

- Requires careful pH control to minimize byproduct formation.

Nucleophilic Aromatic Substitution (SNAr)

In some cases, the thiazole ring is introduced onto an aniline ring via nucleophilic aromatic substitution:

- The reaction is performed in polar aprotic solvents such as dimethylformamide.

- Bases like sodium hydride are used to deprotonate the aniline, enhancing nucleophilicity.

- The thiazole derivative acts as the electrophile.

This method is more common for positional isomers such as 4-(2-methyl-1,3-thiazol-4-yl)aniline but can be adapted for the 3-substituted compound.

To address common issues such as low yield and impurities:

- Reaction time and temperature can be increased (e.g., 24–48 hours at 90–100°C) or microwave-assisted synthesis employed to improve cyclization efficiency.

- Purification is typically achieved by column chromatography using silica gel with ethyl acetate/hexane mixtures or preparative HPLC (C18 column with acetonitrile/water gradients) to separate closely related byproducts.

- Catalyst screening with transition metals (e.g., Pd/C) can enhance coupling efficiency but requires inert atmosphere conditions to prevent oxidation.

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Main Challenges |

|---|---|---|---|---|

| Catalytic Cyclization | 2-methylthiazole-4-carboxylic acid, aniline, HATU, ethanol reflux | 70 | 95 | Removal of unreacted aniline |

| Thiourea-Based Cyclization | Thiourea, ethyl bromoacetate, ethanol, pH 6–7, 80°C | 65 | 90 | Byproduct formation (sulfonic acids) |

| Nucleophilic Aromatic Substitution | Aniline, sodium hydride, DMF, thiazole derivative | Variable | Variable | Regioselectivity and side reactions |

- The compound’s melting point is reported at 102–106 °C, indicating purity and crystallinity consistent with successful synthesis.

- Predicted boiling point is approximately 380.6 °C, and the compound is stored at 2–8 °C protected from light to maintain stability.

- The pKa of 3.71 suggests moderate basicity of the aniline nitrogen, which influences reaction conditions during synthesis.

- Safety considerations include handling as an irritant with hazard codes Xn and Xi, requiring appropriate protective measures during preparation.

The preparation of 3-(2-methyl-1,3-thiazol-4-yl)aniline is well-established through catalytic cyclization and thiourea-based cyclization methods, with nucleophilic aromatic substitution as an alternative approach. Optimization of reaction parameters and purification techniques is critical to achieving high yield and purity. These methods provide a robust foundation for producing this compound for further applications in organic synthesis and pharmaceutical research.

化学反应分析

Types of Reactions

3-(2-Methyl-1,3-thiazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or alkyl groups .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has shown that 3-(2-Methyl-1,3-thiazol-4-yl)aniline exhibits significant anticancer properties. A study involving MCF-7 breast cancer cells indicated that this compound induces apoptosis, suggesting its potential as a therapeutic agent against certain types of cancer. The mechanism of action appears to involve the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound has also demonstrated antimicrobial efficacy against multi-drug resistant bacterial strains. In vitro studies revealed that it inhibits the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. This property positions it as a potential lead compound in the fight against antibiotic resistance .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, the compound has shown promise in reducing oxidative stress and inflammation in neuronal tissues. These findings open avenues for its application in treating conditions like Alzheimer’s disease .

Materials Science

Polymer Additives

In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall durability and performance of materials used in various industrial applications .

Conductive Polymers

The compound serves as a precursor for synthesizing conductive polymers. By polymerizing this compound with other monomers, researchers have developed materials with enhanced electrical conductivity suitable for applications in electronic devices and sensors .

Agricultural Chemistry

Pesticidal Activity

Research has identified the potential use of this compound as a pesticide. Studies indicate that it exhibits insecticidal properties against common agricultural pests, which could lead to its development as a safer alternative to conventional pesticides .

Plant Growth Regulation

Additionally, this compound has been investigated for its effects on plant growth regulation. Preliminary studies suggest that it may enhance growth rates and resistance to certain environmental stresses when applied to crops .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)aniline involves its interaction with various molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations

Ring System Modifications :

- Replacing the thiazole with a dithiazole (e.g., in ) introduces additional sulfur atoms, altering electronic properties and reactivity. Dithiazoles are more electrophilic, favoring nucleophilic substitution reactions.

- Isoxazole derivatives () introduce oxygen, enhancing polarity and hydrogen-bonding capacity compared to thiazoles.

Functional Group Impact :

- Nitro groups () reduce the basicity of the aniline moiety, making it less reactive in electrophilic aromatic substitution but amenable to reduction reactions.

- Butyl chains () increase lipophilicity, which is critical for optimizing drug bioavailability.

Salt Forms :

- The dihydrochloride salt of this compound () improves aqueous solubility, making it suitable for parenteral formulations.

Biological Relevance :

- Tolvaptan () exemplifies the incorporation of thiazole-aniline subunits into clinically significant molecules, highlighting their role in receptor antagonism.

- Derivatives like MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine, ) demonstrate applications in neuroscience research, particularly in modulating glutamate receptors.

生物活性

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 |

| Escherichia coli | 0.06 |

| Pseudomonas aeruginosa | 0.05 |

| Listeria monocytogenes | 0.04 |

These results indicate that this compound has comparable or superior activity to standard antibiotics such as streptomycin and ampicillin .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 4.45 |

| A4 (STAT3-null) | >10 |

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting a potential therapeutic window for further development .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Protein Dimerization: The compound has been shown to inhibit the dimerization of STAT3, a transcription factor involved in tumorigenesis. This inhibition leads to decreased expression of genes associated with cell survival and proliferation .

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers in treated cells .

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound demonstrated potent antimicrobial activity with an MIC value lower than that of traditional antibiotics. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial agents .

Study 2: Anticancer Properties

A separate investigation focused on the anticancer effects of the compound on MDA-MB-231 cells revealed significant cytotoxic effects at low concentrations. In vivo studies using xenograft models confirmed tumor growth inhibition when treated with the compound, indicating its potential as an effective cancer therapeutic agent .

常见问题

Q. What are the optimal synthetic routes for 3-(2-Methyl-1,3-thiazol-4-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters. For example, a thiazole ring can be introduced by reacting 3-aminophenylboronic acid with 2-methyl-4-bromothiazole under palladium catalysis . Microwave-assisted synthesis may enhance reaction efficiency, as seen in analogous tetrazole-aniline derivatives, reducing reaction times from hours to minutes . Yield optimization requires strict control of temperature (80–120°C), inert atmosphere, and stoichiometric ratios of catalysts (e.g., Pd(PPh₃)₄, 2–5 mol%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.5–2.7 ppm (thiazole-CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 5.1 ppm (NH₂, broad singlet). ¹³C NMR confirms the thiazole C-2 (δ 165–170 ppm) and aromatic carbons .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: acetonitrile/water (70:30) + 0.1% TFA .

- Mass Spectrometry : ESI-MS m/z 191.19 [M+H]⁺ (calculated for C₁₀H₁₀N₂S) .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or HPLC. Thiazole rings are generally stable, but the NH₂ group may oxidize under prolonged heat .

- Photostability : Expose to UV light (320–400 nm) for 48 hrs; quantify decomposition products. Use amber vials for long-term storage .

- Solubility : Aqueous solubility (~20 µg/mL at pH 7.4) suggests formulations may require co-solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiazole 2-position to enhance metabolic stability. For example, MTEP (a neuroactive derivative) replaces the aniline with ethynylpyridine, improving mGluR5 antagonism .

- Aniline Substitutions : Para-substitutions (e.g., -OCH₃, -NO₂) alter electronic properties and binding affinity. Ortho-substitutions may sterically hinder target interactions .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like mGluR5. Compare with analogs such as [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, which shows neuroprotective effects via PPAR-γ agonism .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-aniline derivatives?

- Methodological Answer :

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial activity) often arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or culture media. Use CLSI guidelines for MIC assays .

- Metabolite Interference : Phase I metabolites (e.g., oxidized thiazoles) may exhibit off-target effects. Perform LC-MS/MS to identify active metabolites .

- Target Selectivity : Use knockout models (e.g., mGluR5⁻/⁻ mice) to confirm on-target effects, as seen in MTEP studies .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic centers. The para position to NH₂ is most reactive due to electron-donating resonance effects .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using COSMO-RS. NAS proceeds faster in DMF due to stabilized transition states .

- Experimental Validation : Compare predicted vs. observed products in reactions with NaN₃ or KSCN. Thiazole rings remain intact under mild conditions (≤80°C) .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound derivatives?

- Methodological Answer :

- Primary Neuronal Cultures : Test glutamate excitotoxicity protection (e.g., MTEP reduces NMDA-induced Ca²⁺ influx in hippocampal neurons) .

- Radioligand Binding Assays : Use ³H-MPEP to quantify mGluR5 affinity. Derivatives with ethynyl groups (e.g., MTEP) show Kᵢ < 10 nM .

- Microglial Activation Models : Measure TNF-α suppression in LPS-stimulated BV2 cells, leveraging thiazole anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。